molecular formula C25H29NO2 B1389117 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040686-13-2

3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline

Cat. No.: B1389117
CAS No.: 1040686-13-2
M. Wt: 375.5 g/mol
InChI Key: ZVDUTJLKIVSVHV-UHFFFAOYSA-N
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Description

3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a secondary butoxy group attached to the third carbon of the aniline ring and a phenethyloxybenzyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sec-butoxy Group: The secondary butoxy group can be introduced through the reaction of aniline with sec-butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Phenethyloxybenzyl Group: This step involves the reaction of the intermediate product with 2-(phenethyloxy)benzyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Sec-butoxy)-N-[2-(phenethyloxy)phenyl]aniline
  • 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]amine
  • 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]phenol

Uniqueness

3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-butan-2-yloxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-3-20(2)28-24-14-9-13-23(18-24)26-19-22-12-7-8-15-25(22)27-17-16-21-10-5-4-6-11-21/h4-15,18,20,26H,3,16-17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDUTJLKIVSVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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